molecular formula C4H4N2O3 B1320280 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid CAS No. 518048-06-1

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B1320280
CAS No.: 518048-06-1
M. Wt: 128.09 g/mol
InChI Key: QPXQPPXGTQABCW-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is an organic compound with the molecular formula C4H4N2O3. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents .

Mechanism of Action

Target of Action

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has been found to exhibit various biological activities . It has been used as an intermediate in the preparation of HIV-integrase inhibitors , suggesting that its primary target could be the HIV-integrase enzyme. This enzyme plays a crucial role in the replication of the HIV virus by integrating the viral DNA into the host genome.

Mode of Action

Oxadiazole derivatives have been reported to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target protein, thereby affecting its function.

Biochemical Pathways

By inhibiting the integrase enzyme, it could prevent the integration of the viral DNA into the host genome, thereby blocking the replication of the virus .

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body. The impact of these properties on its bioavailability and therapeutic efficacy would need further investigation.

Result of Action

Based on its potential role as an hiv-integrase inhibitor, it could prevent the replication of the hiv virus, thereby reducing viral load and potentially slowing the progression of the disease .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as an intermediate in the preparation of HIV-integrase inhibitors . The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with target biomolecules, facilitating its incorporation into larger, bioactive structures. Additionally, this compound can inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin production .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of melanin in skin cells by targeting tyrosinase activity, leading to reduced pigmentation . Furthermore, this compound has demonstrated cytotoxic effects on malignant cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, the compound’s interaction with tyrosinase results in enzyme inhibition, reducing melanin production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions and can be stored at low temperatures to prevent degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, such as reduced pigmentation and cytotoxicity in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as reduced pigmentation and anticancer activity . At higher doses, toxic or adverse effects may occur, including potential damage to healthy cells and tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways play a crucial role in determining the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in clinical applications.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the reaction of 5-methyl-1,3,4-oxadiazole with oxalyl chloride to form 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is then reacted with potassium hydroxide to yield this compound .

    Step 1: React 5-methyl-1,3,4-oxadiazole with oxalyl chloride.

    Step 2: React the resulting 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride with potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various esters or amides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its stability and reactivity compared to other oxadiazole derivatives .

Properties

IUPAC Name

5-methyl-1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXQPPXGTQABCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600213
Record name 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518048-06-1
Record name 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518048-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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